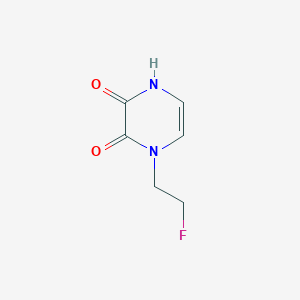

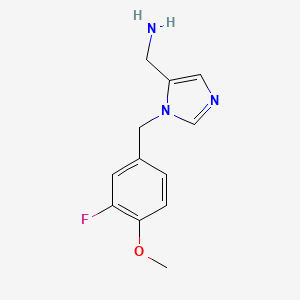

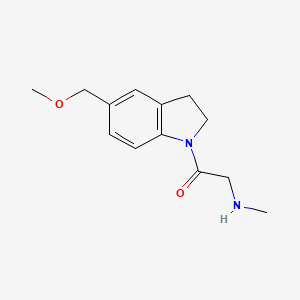

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione

Vue d'ensemble

Description

Fluoroethyl compounds are a class of organic compounds that contain a fluoroethyl group (-CH2-CH2-F). They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom .

Synthesis Analysis

The synthesis of fluoroethyl compounds often involves the use of fluoroalkylating agents . For example, 2-[18F]fluoroethyl tosylate is a well-known 18F-fluoroalkylating agent widely used to synthesize radiotracers for positron emission tomography .Molecular Structure Analysis

The molecular structure of fluoroethyl compounds can be analyzed using various spectroscopic techniques. For instance, the Infrared (IR) spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Fluoroethyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroethyl compounds can be influenced by the presence of the fluoroethyl group. For example, the introduction of fluorine can increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Monoalkylation of Symmetrical α-Diones

- An efficient method for the synthesis of monoalkylated 1,2-diones has been developed, utilizing steric approach control. This involves the selective deprotonation of dihydropyrazine derivatives to give monoalkylated diones in good yield, showcasing a foundational approach to modifying dihydropyrazine structures for various applications (Gopal, Nadkarni, & Sayre, 1998).

Regioselective Synthesis of Fluorinated Pyrazole Derivatives

- A study on the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone demonstrated the versatility of dihydropyrazine derivatives in synthesizing compounds with potential medicinal properties (Song & Zhu, 2001).

Pyrazine Chemistry and Thermal Eliminations

- Research on the thermal eliminations from 3,6-di-hydropyrazines highlighted the potential for synthesizing pyrazine derivatives, which could be useful in various chemical transformations and the development of new materials (Blake, Porter, & Sammes, 1972).

Oxidation of Cyclic Dipeptide Radicals

- The study of the oxidation of cyclic dipeptide radicals in aqueous solutions and the rapid hydration of intermediate 1,6-dihydropyrazine-2,5-diones has implications for understanding the stability and reactivity of dihydropyrazine derivatives in biological contexts (Mieden & Sonntag, 1989).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione is the bacterial enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione interacts with its target, DNA gyrase, by inhibiting its DNA-supercoiling activity . This inhibition disrupts the normal functioning of the enzyme, leading to the cessation of bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The action of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione affects the biochemical pathway of bacterial DNA replication. By inhibiting DNA gyrase, the compound disrupts the supercoiling process necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation.

Pharmacokinetics

After oral administration, 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The compound is widely distributed throughout the body and in different biological tissues. In many biological specimens, the levels of the compound are similar to those in plasma, but in certain tissues, the drug concentrations are 2-3 times higher than those in plasma . The serum elimination half-life, in subjects with normal renal function, is relatively long, which permits once-daily dosing .

Result of Action

The molecular and cellular effects of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione’s action result in the death of bacterial cells. By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA. This disruption in DNA replication leads to the cessation of bacterial growth and proliferation, ultimately resulting in bacterial cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-fluoroethyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-3-9-4-2-8-5(10)6(9)11/h2,4H,1,3H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLUQWAJSPNHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=O)N1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)